2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine
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Overview
Description
2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine is an organic compound with the molecular formula C15H26N2. It is known for its steric hindrance and non-nucleophilic properties, making it a valuable reagent in organic synthesis. This compound is often used as a base in various chemical reactions due to its ability to distinguish between Brønsted (protonic) and Lewis acids .
Mechanism of Action
Target of Action
It is known to be a sterically hindered, non-nucleophilic base .
Mode of Action
As a sterically hindered, non-nucleophilic base, 2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine distinguishes between Brønsted (protonic) and Lewis acids . This means it can interact with protonic acids by accepting protons and with Lewis acids by donating electron pairs. It enables the direct high-yield conversion of aldehydes and ketones to vinyl triflates .
Biochemical Pathways
Its role in the conversion of aldehydes and ketones to vinyl triflates suggests it may play a role in reactions involving these compounds .
Pharmacokinetics
Its solubility in ethanol suggests it may be absorbed and distributed in the body through this medium
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its sensitivity to air and light suggests that these factors could affect its stability and efficacy. Additionally, its solubility in ethanol indicates that the presence of this solvent could influence its action and distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine typically involves the following steps:
Preparation of 2,6-di-tert-butyl-4-methylpyridine: This intermediate is synthesized by reacting trimethylacetyl chloride, tert-butanol, and trifluoromethanesulfonic acid to form a triflate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It participates in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.
Major Products
Oxidation: Produces corresponding N-oxides.
Reduction: Yields amines or other reduced derivatives.
Substitution: Forms various substituted pyridines.
Scientific Research Applications
2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine has several scientific research applications:
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of dyes, pesticides, and fragrances.
Comparison with Similar Compounds
Similar Compounds
2,6-di-tert-butyl-4-methylpyridine: Similar structure but lacks the dimethylamino group.
2,6-di-tert-butylpyridine: Lacks both the methyl and dimethylamino groups.
N,N-di-tert-butylethylenediamine: Contains tert-butyl groups but has a different core structure
Uniqueness
2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine is unique due to its combination of steric hindrance and non-nucleophilic properties, making it highly selective in reactions. Its ability to act as a base without participating in nucleophilic attacks sets it apart from other similar compounds .
Properties
IUPAC Name |
2,6-ditert-butyl-N,N-dimethylpyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-14(2,3)12-9-11(17(7)8)10-13(16-12)15(4,5)6/h9-10H,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUGUUNRDWGECM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90306341 |
Source
|
Record name | 2,6-Di-tert-butyl-N,N-dimethylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90306341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38222-90-1 |
Source
|
Record name | NSC175806 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175806 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Di-tert-butyl-N,N-dimethylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90306341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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